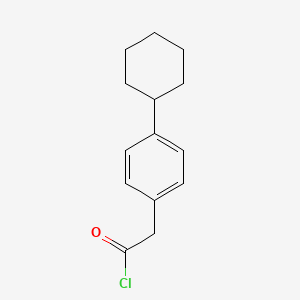

(4-Cyclohexylphenyl)acetyl chloride

Description

Significance of Acyl Halides in Contemporary Organic Chemistry

Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by the replacement of a hydroxyl group with a halide. wikipedia.org In organic chemistry, the term most commonly refers to derivatives of carboxylic acids, featuring a -C(=O)X functional group, where X is a halogen. wikipedia.org Their general formula is RCOX, where R represents an alkyl or aryl group. wikipedia.org

Acyl chlorides are the most important subset of acyl halides and are highly reactive compounds. wikipedia.org This reactivity makes them valuable intermediates in the synthesis of a wide array of other organic compounds, including esters, amides, and acid anhydrides. britannica.comteachy.ai Their utility stems from the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. teachy.aichemistrystudent.com The conversion of carboxylic acids to acyl chlorides is a common strategy in organic synthesis to activate the carboxyl group for subsequent transformations. orgoreview.com This is typically achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus chlorides. wikipedia.orgorgoreview.com

The versatility of acyl halides makes them indispensable in various industrial applications, including the synthesis of pharmaceuticals, dyes, and polymers. teachy.aikrwater.com

Structural Features and Reactivity Context of (4-Cyclohexylphenyl)acetyl Chloride within Acyl Halide Chemistry

This compound is a bifunctional molecule that incorporates both an aromatic phenyl ring and a saturated cyclohexyl group, attached to an acetyl chloride moiety. This unique combination of structural features influences its reactivity and physical properties.

The acetyl chloride group (-COCl) is the primary site of reactivity, behaving as a typical acyl chloride. wikipedia.org It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. chemistrysteps.com For instance, it reacts with water to form (4-Cyclohexylphenyl)acetic acid, with alcohols to form esters, and with amines to form amides. britannica.comchemguide.co.uk

The reactivity of this compound can be compared to other acyl chlorides. For instance, its reactivity is generally higher than that of aryl chlorides like chlorobenzene (B131634) but may be moderated by the steric bulk of the cyclohexyl group compared to a simpler acyl chloride like acetyl chloride. chemguideforcie.co.uk

Research Trajectories and Challenges in the Chemistry of Aryl/Cyclohexyl-Substituted Acyl Chlorides

Research in the field of aryl- and cyclohexyl-substituted acyl chlorides is driven by the need for novel building blocks in medicinal chemistry and materials science. The unique combination of rigid aromatic and flexible aliphatic moieties in compounds like this compound offers a scaffold for designing molecules with specific three-dimensional structures and properties.

One area of research focuses on the synthesis of complex molecules using these acyl chlorides as key intermediates. For example, they are employed in Friedel-Crafts acylation reactions to introduce the cyclohexylphenylacetyl group onto other aromatic rings, leading to the formation of ketones that can be further elaborated. ncert.nic.inprepchem.comgoogle.com

Challenges in this area include controlling the regioselectivity of reactions on the aromatic ring and managing the steric hindrance imposed by the bulky cyclohexyl group. Furthermore, the synthesis of the acyl chlorides themselves can sometimes be challenging, requiring specific and mild conditions to avoid unwanted side reactions. organic-chemistry.orglookchem.com

Future research is likely to focus on the development of more efficient and selective catalytic methods for the synthesis and transformation of these complex acyl chlorides. This includes the exploration of novel catalysts that can overcome steric challenges and enable new types of chemical transformations. acs.org The synthesis of derivatives for applications in areas such as liquid crystals and pharmacologically active compounds also remains a significant research direction. chemsrc.comnih.govchemicalbook.com

Compound Information Table

| Compound Name |

| This compound |

| (4-Cyclohexylphenyl)acetic acid |

| Acetic acid |

| Acetic anhydride (B1165640) |

| Acetyl chloride |

| Benzoyl chloride |

| Chloroacetyl chloride |

| Chlorobenzene |

| Cyclohexanecarbonyl chloride |

| Cyclohexylacetyl chloride |

| Cyclohexylbenzene (B7769038) |

| Oxalyl chloride |

| Phenylacetyl chloride |

| Phosphorus pentachloride |

| Thionyl chloride |

| 4-Cyclohexyl acetophenone |

| α-Hydroxycyclohexyl phenyl ketone |

Chemical Properties Table

| Property | Value |

| Chemical Formula | C₁₄H₁₇ClO |

| Molecular Weight | 236.74 g/mol |

| CAS Number | 50630-54-1 |

| Appearance | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Density | Not explicitly found in search results |

| Solubility | Reacts with water. Likely soluble in organic solvents. |

| SMILES | ClC(=O)Cc1ccc(cc1)C1CCCCC1 |

| InChI | InChI=1S/C14H17ClO/c15-14(16)9-11-7-5-10(6-8-11)12-3-1-2-4-13(12)12/h5-8,12-13H,1-4,9H2 |

Structure

3D Structure

Properties

CAS No. |

61578-80-1 |

|---|---|

Molecular Formula |

C14H17ClO |

Molecular Weight |

236.73 g/mol |

IUPAC Name |

2-(4-cyclohexylphenyl)acetyl chloride |

InChI |

InChI=1S/C14H17ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |

InChI Key |

FLLZCVKSRIREIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CC(=O)Cl |

Origin of Product |

United States |

Iii. Mechanistic Investigations of Reactions Involving 4 Cyclohexylphenyl Acetyl Chloride

Nucleophilic Acyl Substitution Pathways

The reactivity of the carbonyl group in (4-Cyclohexylphenyl)acetyl chloride is influenced by the 4-cyclohexylphenyl substituent. The cyclohexyl group, being an alkyl group, is generally considered to be weakly electron-donating through an inductive effect. This can slightly reduce the partial positive charge on the carbonyl carbon, potentially making it marginally less reactive than unsubstituted phenylacetyl chloride. libretexts.org However, the bulky nature of the cyclohexyl group can also introduce steric hindrance, which may affect the approach of the nucleophile to the reaction center. nih.gov

The esterification of this compound with an alcohol follows the general nucleophilic acyl substitution pathway to form an ester. wikipedia.org The reaction is typically rapid and highly exothermic.

The mechanism involves the following steps:

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate where the oxygen of the original carbonyl group bears a negative charge. pressbooks.pub

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as the leaving group. pressbooks.pub

Deprotonation: A base, which can be another molecule of the alcohol or an added non-nucleophilic base like pyridine (B92270), deprotonates the oxonium ion to yield the final ester product and a protonated base. wikipedia.orgpressbooks.pub

The reaction is often performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise participate in side reactions. wikipedia.org

Amidation of this compound with ammonia (B1221849) or a primary or secondary amine proceeds via a vigorous reaction to produce the corresponding amide. sciencemadness.org The mechanism is analogous to esterification. organic-chemistry.org

The mechanistic steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion.

Deprotonation: The resulting protonated amide is deprotonated by a second molecule of the amine, which acts as a base, to give the final amide product and an ammonium (B1175870) chloride salt. sciencemadness.org

Due to the formation of HCl as a byproduct, two equivalents of the amine are generally required: one to act as the nucleophile and the other to act as a base. sciencemadness.org

Hydrolysis of this compound involves its reaction with water to form the corresponding carboxylic acid, (4-Cyclohexylphenyl)acetic acid, and hydrochloric acid. slideshare.net This reaction is typically rapid and exothermic. slideshare.net

The mechanism proceeds through the following stages:

Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the carbonyl carbon. nih.gov This forms a tetrahedral intermediate. nih.gov

Elimination: The intermediate collapses, ejecting a chloride ion and reforming the carbon-oxygen double bond to yield a protonated carboxylic acid. nih.gov

Deprotonation: A water molecule or the previously eliminated chloride ion acts as a base, removing a proton from the oxonium ion to yield the final carboxylic acid and hydronium or hydrogen chloride. slideshare.net

Table 1: Illustrative Relative Hydrolysis Rates of para-Substituted Benzoyl Chlorides

| Substituent (X) in X-C₆H₄COCl | Substituent Constant (σₚ) | Relative Rate Constant (k_rel) |

| -OCH₃ | -0.27 | 0.2 |

| -CH₃ | -0.17 | 0.5 |

| -H | 0.00 | 1.0 |

| -C₆H₁₁ (Cyclohexyl) | ~ -0.22 (estimated) | ~ 0.3 (estimated) |

| -Cl | +0.23 | 3.7 |

| -NO₂ | +0.78 | 55 |

Note: Data is illustrative and based on general principles of Hammett correlations for nucleophilic acyl substitution. The values for the cyclohexyl substituent are estimated based on its known electronic properties.

Reactions involving this compound are typically intermolecular, where it reacts with a separate nucleophilic molecule. semanticscholar.org However, if a suitable nucleophilic functional group is present within the same molecule at an appropriate distance, an intramolecular reaction can occur, leading to the formation of a cyclic product. semanticscholar.org

The competition between intermolecular and intramolecular pathways is influenced by several factors, primarily concentration. walisongo.ac.id Intramolecular reactions are favored at low concentrations, as the probability of the reactive ends of the same molecule finding each other is higher than the probability of two different molecules colliding. epa.gov The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over other ring sizes. walisongo.ac.id For this compound to undergo an intramolecular reaction, a nucleophile would need to be present on the cyclohexyl or phenyl moiety, positioned to allow for the formation of a stable ring system.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This compound can serve as the acylating agent in Friedel-Crafts acylation reactions. researchgate.netrsc.org In this type of electrophilic aromatic substitution, the (4-cyclohexylphenyl)acetyl group is introduced onto another aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netrsc.org

The key reactive intermediate in a Friedel-Crafts acylation is the acylium ion. Its generation from this compound is the first step of the reaction mechanism.

The process involves:

Complex Formation: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride.

Ionization: This coordination weakens the carbon-chlorine bond, which then cleaves heterolytically. The chlorine atom leaves with the Lewis acid as a complex anion (e.g., AlCl₄⁻), and a (4-cyclohexylphenyl)acetylium ion is formed.

The resulting acylium ion, [c-C₆H₁₁-C₆H₄-CH₂CO]⁺, is a potent electrophile. It is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. The structure can be represented as a hybrid of two resonance forms, with a significant contribution from the form containing a carbon-oxygen triple bond, which places the positive charge on the oxygen. This delocalization makes the acylium ion relatively stable compared to a simple carbocation. The electron-donating nature of the 4-cyclohexylphenyl group can provide further, albeit minor, stabilization to the acylium ion.

Regioselectivity and Stereoselectivity in Cyclohexyl-Phenyl Systems

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the aromatic ring govern the position of subsequent substitutions. This directive influence, known as regioselectivity, is crucial in understanding the reactivity of systems like this compound. The cyclohexyl group, being an alkyl substituent, is classified as an activating group and an ortho-, para-director. libretexts.orgyoutube.com This is due to its electron-donating inductive effect, which enriches the electron density at the ortho and para positions of the benzene (B151609) ring, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at these sites. youtube.com

Conversely, when this compound is used as the acylating agent in a Friedel-Crafts reaction, the resulting acyl group attached to a new aromatic ring is a deactivating group and a meta-director for any further substitutions on that ring. libretexts.org The deactivating nature arises from the electron-withdrawing resonance and inductive effects of the carbonyl group.

The interplay between these directing effects becomes significant in reactions involving derivatives of (4-cyclohexylphenyl)ketones. For instance, in the nitration of a ketone formed from the acylation of benzene with this compound, two aromatic rings are available for substitution.

Substitution on the Cyclohexyl-bearing Ring: The cyclohexyl group directs incoming electrophiles to the positions ortho to it (positions 2' and 6'). The acyl group is strongly deactivating, making this ring less susceptible to further electrophilic attack compared to an unsubstituted benzene ring.

Substitution on the Acyl-bearing Ring: The (4-cyclohexylphenyl)acetyl group is a meta-director. Therefore, an incoming electrophile would be directed to the meta positions (positions 3 and 5) of this ring.

The ultimate regiochemical outcome depends on the reaction conditions and the specific electrophile used. The steric bulk of the cyclohexyl group can also play a role, potentially hindering substitution at the ortho positions and favoring the para position if it were available. xmu.edu.cn In the case of this compound itself, the para position is already occupied.

Stereoselectivity is primarily a concern for reactions involving the chiral centers of the cyclohexyl ring, should it be substituted in a way that creates stereoisomers. For most reactions focused on the aromatic phenyl ring or the acetyl chloride moiety, stereoselectivity of the cyclohexyl group is not a primary consideration unless specific chiral catalysts or reagents are employed that can differentiate between prochiral faces or positions.

Role of Lewis Acid Catalysts in Acylation Mechanism

Friedel-Crafts acylation, a cornerstone of C-C bond formation, relies heavily on the use of a Lewis acid catalyst to activate the acylating agent. wikipedia.orgsigmaaldrich.com In the acylation of an aromatic substrate using this compound, the Lewis acid plays an indispensable role in generating the highly electrophilic species required to overcome the aromaticity of the substrate. masterorganicchemistry.com

The mechanism is initiated by the coordination of the Lewis acid, typically aluminum trichloride (B1173362) (AlCl₃), to the chlorine atom of the this compound. masterorganicchemistry.comyoutube.com This coordination polarizes the carbon-chlorine bond, making the chlorine a better leaving group. Cleavage of this bond results in the formation of a resonance-stabilized acylium ion. sigmaaldrich.com This (4-cyclohexylphenyl)acetylium ion is the potent electrophile that attacks the aromatic ring.

Mechanism of Acylium Ion Formation:

Complex Formation: The Lewis acid (e.g., AlCl₃) accepts a lone pair of electrons from the chlorine atom of the acyl chloride. (4-C₆H₁₁C₆H₄CH₂COCl) + AlCl₃ → (4-C₆H₁₁C₆H₄CH₂COCl---AlCl₃)

Ionization: The complex dissociates to form the acylium ion and the tetrachloroaluminate anion ([AlCl₄]⁻). (4-C₆H₁₁C₆H₄CH₂COCl---AlCl₃) ⇌ [4-C₆H₁₁C₆H₄CH₂C=O]⁺ + [AlCl₄]⁻

Once formed, the acylium ion is attacked by the π-electrons of the aromatic substrate, leading to a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex). The reaction is completed when the [AlCl₄]⁻ anion abstracts a proton from the arenium ion, restoring aromaticity and regenerating the Lewis acid catalyst. wikipedia.org

However, the product ketone is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst. wikipedia.org This complexation requires the use of stoichiometric or even super-stoichiometric amounts of the Lewis acid, as it is not truly regenerated until an aqueous workup step is performed to hydrolyze the complex and liberate the final ketone product. wikipedia.orgorganic-chemistry.org

While AlCl₃ is traditional, a variety of other Lewis acids can catalyze Friedel-Crafts acylations, sometimes offering milder conditions or different selectivities. libretexts.orgorganic-chemistry.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | Typical Conditions | Notes |

| Aluminum Chloride | AlCl₃ | Stoichiometric amount, anhydrous solvent (e.g., CS₂, nitrobenzene) | Highly reactive, traditional, and widely used. wikipedia.org |

| Iron(III) Chloride | FeCl₃ | Catalytic to stoichiometric amounts | Less reactive than AlCl₃ but effective for activated arenes. organic-chemistry.org |

| Boron Trifluoride | BF₃ | Often used as its etherate complex (BF₃·OEt₂) | Milder catalyst, suitable for sensitive substrates. organic-chemistry.org |

| Zinc Chloride | ZnCl₂ | Catalytic amounts, often requires higher temperatures | A mild Lewis acid. organic-chemistry.org |

| Triflic Acid | CF₃SO₃H | Can be used as a catalyst itself (Brønsted acid) or to generate acyl triflates | A very strong acid catalyst. organic-chemistry.org |

| Rare-earth Triflatess | e.g., Sc(OTf)₃, Eu(NTf₂)₃ | Catalytic amounts, can be water-tolerant | Modern catalysts offering high activity and reusability. organic-chemistry.orgresearchgate.net |

Kinetic and Thermodynamic Considerations of Friedel-Crafts Reactions

The outcome of a Friedel-Crafts reaction can be governed by either kinetic or thermodynamic control, which determines the final product distribution when multiple isomers can be formed. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest. This is the kinetic product , which results from the reaction pathway with the lowest activation energy (Ea). wikipedia.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows the initial products to equilibrate, and the major product will be the most stable one. This is the thermodynamic product , which corresponds to the lowest Gibbs free energy (G). libretexts.org

In the context of Friedel-Crafts acylation using this compound on a substituted aromatic ring, different regioisomers (ortho, meta, para) may form. Generally, Friedel-Crafts acylation is considered irreversible, which would suggest the product distribution is under kinetic control. wikipedia.org The acylium ion attacks the most electron-rich position, which is determined by the directing effects of the substituents on the aromatic substrate.

However, acyl rearrangements can occur under certain conditions, particularly with strong acids like polyphosphoric acid, indicating that thermodynamic control can sometimes play a role. researchgate.net For example, if an acylation leads to a sterically hindered ketone (a potential kinetic product), a rearrangement to a less hindered, more stable isomer (the thermodynamic product) might be possible under forcing conditions. The bulky cyclohexylphenyl moiety could influence the relative stability of the possible isomeric products and the transition states leading to them. For instance, acylation at a position ortho to a large substituent might be kinetically disfavored due to steric hindrance, even if electronically preferred.

In Friedel-Crafts alkylations, the distinction is more pronounced, as the reaction is reversible. For instance, the alkylation of toluene (B28343) can initially yield a mixture of ortho and para isomers (kinetic control), but upon prolonged heating with the catalyst, this mixture can rearrange to favor the more thermodynamically stable meta isomer. acs.org While acylation is less prone to such rearrangements, the stability of the final ketone product, influenced by factors like steric strain involving the bulky 4-cyclohexylphenyl group, remains a key thermodynamic factor. researchgate.net

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Favors Kinetic Product | Favors Thermodynamic Product |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible conditions | Reversible conditions |

| Activation Energy | Lower activation energy pathway | Pathway to the most stable product |

| Product Stability | Less stable product may form | Most stable product predominates |

Other Significant Reaction Classes

Reduction Reactions of Acyl Chlorides

This compound, as a reactive acyl chloride, can be readily reduced to the corresponding aldehyde or primary alcohol. The choice of reducing agent determines the extent of the reduction.

Partial Reduction to Aldehyde: A common method for the selective reduction of an acyl chloride to an aldehyde is the Rosenmund reduction. This process involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), often with a poison like quinoline-sulfur. The poison deactivates the catalyst just enough to prevent the over-reduction of the aldehyde to an alcohol.

Reaction: (4-C₆H₁₁C₆H₄CH₂COCl) + H₂ --(Pd/BaSO₄, poison)--> (4-C₆H₁₁C₆H₄CH₂CHO) + HCl

Complete Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the acyl chloride directly to the primary alcohol, 2-(4-cyclohexylphenyl)ethanol. The reaction typically proceeds rapidly even at low temperatures and requires an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Reaction:

4 (4-C₆H₁₁C₆H₄CH₂COCl) + 2 LiAlH₄ → [((4-C₆H₁₁C₆H₄CH₂CH₂O)₄AlLi)₂] + ...

Workup with H₃O⁺ → 4 (4-C₆H₁₁C₆H₄CH₂CH₂OH)

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce acyl chlorides efficiently.

Table 3: Reduction Products of this compound

| Reagent(s) | Product | Product Name |

| H₂, Pd/BaSO₄, Quinoline-S (Rosenmund Reduction) | Aldehyde | (4-Cyclohexylphenyl)acetaldehyde |

| LiAlH₄, then H₃O⁺ | Primary Alcohol | 2-(4-Cyclohexylphenyl)ethanol |

Coupling Reactions

This compound is an excellent electrophile for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex ketones.

Suzuki-Miyaura Coupling: Acyl chlorides can undergo Suzuki-Miyaura coupling with organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. nih.gov This reaction, known as acyl-Suzuki coupling, provides a direct route to ketones. The reaction is highly chemoselective for the C(acyl)-Cl bond, even in the presence of other halide substituents on the aromatic rings. nsf.gov

General Reaction: (4-C₆H₁₁C₆H₄CH₂COCl) + R-B(OH)₂ --(Pd catalyst, base)--> (4-C₆H₁₁C₆H₄CH₂CO-R) + B(OH)₂Cl

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an organic halide. The acyl version of this reaction allows for the synthesis of ynones (alkynyl ketones). This compound can be coupled with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine like triethylamine). mdpi.com

General Reaction: (4-C₆H₁₁C₆H₄CH₂COCl) + H-C≡C-R --(Pd catalyst, CuI, base)--> (4-C₆H₁₁C₆H₄CH₂CO-C≡C-R) + HCl

Other coupling reactions, such as Stille coupling (with organotins) or Negishi coupling (with organozincs), are also plausible methods for forming ketones from this acyl chloride.

Table 4: Examples of Coupling Reactions

| Coupling Reaction | Coupling Partner (Example) | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl Ketone |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Ynone |

| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | Aryl Ketone |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | Aryl Ketone |

Functionalization through C-H Activation

Direct C-H functionalization has emerged as a powerful strategy for modifying organic molecules without the need for pre-functionalized starting materials. beilstein-journals.orgmdpi.com While reactions on this compound itself are less common, the derivatives of this compound are prime candidates for C-H activation strategies. The presence of directing groups in the molecule can guide a transition metal catalyst to a specific C-H bond, enabling its conversion into a new functional group. nih.gov

For example, a ketone synthesized from this compound and a substrate containing a directing group (like a pyridine or amide) could undergo subsequent ortho-C-H arylation, alkenylation, or other transformations. nih.gov

Furthermore, the cyclohexyl ring itself contains numerous C(sp³)-H bonds. While typically less reactive than C(sp²)-H bonds, methods for their functionalization are advancing. Transannular C-H activation, for instance, allows for the functionalization of C-H bonds at positions remote from a directing group, such as a carboxylic acid. nih.gov A derivative of this compound, such as the corresponding carboxylic acid, could potentially undergo palladium-catalyzed γ-C-H arylation on the cyclohexyl ring.

The phenyl ring of the 4-cyclohexylphenyl group also possesses C-H bonds that could be targeted. For instance, in the presence of a suitable directing group, a palladium catalyst could selectively functionalize the C-H bonds at the positions ortho to the cyclohexyl group. nih.govnih.gov These advanced methods offer powerful routes to novel and complex molecules starting from simpler building blocks derived from this compound.

Iv. Applications of 4 Cyclohexylphenyl Acetyl Chloride in Advanced Organic Synthesis

As a Versatile Acylating Agent in Complex Molecule Construction

Acyl chlorides are among the most reactive derivatives of carboxylic acids, widely employed in acylation reactions where an acyl group (R-C=O) is transferred to a nucleophile. atamanchemicals.com (4-Cyclohexylphenyl)acetyl chloride serves as a potent acylating agent, enabling the introduction of the (4-cyclohexylphenyl)acetyl group into a variety of substrates. This reactivity stems from the highly electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles such as alcohols, amines, and arenes. These transformations are fundamental in organic synthesis for creating C-O, C-N, and C-C bonds, respectively.

The synthesis of ketones via acylation is a cornerstone of organic chemistry, and acyl chlorides are premier reagents for this purpose. The most prominent method for preparing aryl ketones using an acyl chloride is the Friedel-Crafts acylation. In this reaction, this compound can react with an aromatic compound, such as benzene (B151609) or its derivatives, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362) (AlCl₃). google.com The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the corresponding aryl ketone. This method is highly effective for synthesizing ketones where one of the substituents is the (4-cyclohexylphenyl)methyl group. A closely related transformation is the synthesis of cyclohexyl phenyl ketone from cyclohexanecarbonyl chloride and benzene, which proceeds in high yield. google.comresearchgate.net

Table 1: Representative Friedel-Crafts Acylation Reactions This table illustrates the expected products from the reaction of this compound with various aromatic substrates under Friedel-Crafts conditions.

| Aromatic Substrate | Expected Ketone Product |

| Benzene | 1-(4-Cyclohexylphenyl)-2-phenylethanone |

| Toluene (B28343) | 1-(4-Cyclohexylphenyl)-2-(p-tolyl)ethanone |

| Anisole | 1-(4-Cyclohexylphenyl)-2-(4-methoxyphenyl)ethanone |

| Naphthalene | 1-(4-Cyclohexylphenyl)-2-(naphthalen-1-yl)ethanone |

This compound reacts readily with alcohols and phenols to form esters. chemguide.co.uk This esterification process is significantly faster and more efficient than direct esterification with the parent carboxylic acid. chemguide.co.uk The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride (HCl). operachem.com To drive the reaction to completion and neutralize the HCl byproduct, a non-nucleophilic base such as pyridine (B92270) or a tertiary amine is typically added. operachem.com This method is compatible with a wide range of alcohols, including sterically hindered secondary and tertiary alcohols, as well as phenols (aromatic alcohols) and alicyclic alcohols like cyclohexanol.

Table 2: Esterification with Various Alcohols This table shows the potential ester products synthesized from this compound and representative alcohol substrates.

| Alcohol Substrate | Class | Ester Product Name |

| Ethanol | Primary Aliphatic | Ethyl (4-cyclohexylphenyl)acetate |

| Cyclohexanol | Secondary Alicyclic | Cyclohexyl (4-cyclohexylphenyl)acetate |

| Phenol | Aromatic | Phenyl (4-cyclohexylphenyl)acetate |

| Benzyl (B1604629) Alcohol | Aromatic | Benzyl (4-cyclohexylphenyl)acetate |

The reaction between an acyl chloride and an amine is one of the most reliable and widely used methods for forming amide bonds. this compound can efficiently acylate both primary and secondary amines to produce the corresponding N-substituted amides. fishersci.co.uk The reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and exothermic, often conducted at low temperatures to control the reaction rate. fishersci.co.uk An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the liberated HCl. fishersci.co.uk This methodology is broadly applicable, accommodating a diverse range of substrates from simple alkylamines to more complex aniline derivatives and amino acid esters, making it a key tool in peptide synthesis and medicinal chemistry. nih.govresearchgate.net

Table 3: Amide Formation with Diverse Amines This table outlines the expected amide products from the reaction of this compound with various amine substrates.

| Amine Substrate | Class | Amide Product Name |

| Aniline | Primary Aromatic | N-Phenyl-2-(4-cyclohexylphenyl)acetamide |

| Diethylamine | Secondary Aliphatic | N,N-Diethyl-2-(4-cyclohexylphenyl)acetamide |

| Benzylamine | Primary Aliphatic | N-Benzyl-2-(4-cyclohexylphenyl)acetamide |

| Morpholine | Secondary Cyclic | 1-(Morpholino)-2-(4-cyclohexylphenyl)ethanone |

Role as a Key Synthetic Intermediate for Pharmaceutical and Agrochemical Scaffolds

The utility of this compound extends beyond its function as a simple acylating agent; it is a crucial intermediate in the synthesis of more complex, high-value molecules. The incorporation of the (4-cyclohexylphenyl)acetyl moiety can impart desirable physicochemical properties, such as increased lipophilicity, which can enhance the biological activity or bioavailability of a target compound. This makes it a valuable building block in the discovery and development of new pharmaceuticals and agrochemicals. atamanchemicals.com

The cyclohexylphenyl group is a structural motif found in several biologically active compounds. For instance, the related compound cyclohexylphenyl glycolic acid is a key starting material for manufacturing drugs such as oxybutynin, which is used to treat urinary incontinence. google.com By utilizing this compound, medicinal chemists can readily synthesize a variety of molecular scaffolds. The amides, esters, and ketones derived from it serve as precursors to a range of potential therapeutic agents. For example, N-acyl amides and related structures are prevalent in compounds targeting the central nervous system and in anti-inflammatory agents. The ability to easily form these key linkages makes this compound a valuable precursor for generating libraries of compounds for biological screening.

In complex total synthesis projects, this compound serves as an early-stage intermediate. The products of its acylation reactions—ketones, esters, and amides—are themselves versatile intermediates that can undergo a wide array of further chemical transformations.

Ketone Derivatives: A ketone formed via Friedel-Crafts acylation can be a substrate for subsequent reactions, including reduction to a secondary alcohol, conversion to an amine via reductive amination, or elaboration through alpha-functionalization.

Ester and Amide Derivatives: Esters can be reduced to alcohols or hydrolyzed back to the parent carboxylic acid under different conditions. Amides are generally more stable but can also be reduced to amines or undergo other functional group interconversions.

This versatility allows chemists to use this compound to strategically install the cyclohexylphenyl moiety at a specific point in a synthetic route before building the remainder of the target molecule. Its role as an intermediate is critical in constructing the complex molecular architectures required for modern drugs and specialized agrochemicals. atamanchemicals.comgoogle.com

Development of Novel Synthetic Pathways Utilizing the Cyclohexylphenylacetyl Moiety

The cyclohexylphenylacetyl group, derived from this compound, offers a scaffold that can be strategically elaborated to access a diverse range of chemical entities. Organic chemists have explored various methods to incorporate this moiety into larger, more complex structures, leading to the discovery of new synthetic routes and molecular frameworks.

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant number of approved drugs containing at least one heterocyclic ring. The reactive nature of this compound allows for its efficient incorporation into various heterocyclic systems, including those containing nitrogen, oxygen, and sulfur atoms. This provides a straightforward method for synthesizing novel heterocyclic derivatives bearing the bulky cyclohexylphenyl substituent, which can significantly influence the pharmacological properties of the resulting molecules.

Nitrogen-Containing Heterocycles:

Pyrazoles and Pyrazolines: this compound can be a key starting material in the synthesis of pyrazole and pyrazoline derivatives. A common synthetic route involves the condensation of the corresponding β-diketone, formed in situ from the acyl chloride and a suitable ketone, with hydrazine derivatives. The reaction proceeds through a cyclization-condensation mechanism to yield the desired heterocyclic core. The specific reaction conditions can be tailored to favor the formation of either the pyrazole or the dihydropyrazole (pyrazoline) ring.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole derivatives can be achieved by reacting this compound with appropriate nitrogen-containing precursors. For instance, the acyl chloride can react with a carbohydrazide to form an acyl hydrazide, which can then undergo cyclization with a source of a second nitrogen atom, such as an isothiocyanate, to furnish the 1,2,4-triazole-3-thione core.

Oxygen-Containing Heterocycles:

1,3,4-Oxadiazoles: A well-established method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. In this context, this compound can be reacted with a hydrazide to form the diacylhydrazine precursor. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, promotes the cyclization to the 1,3,4-oxadiazole ring system guidechem.com.

Sulfur-Containing Heterocycles:

1,3,4-Thiadiazoles: Similar to the synthesis of oxadiazoles, 1,3,4-thiadiazole derivatives can be prepared from this compound. The reaction of the acyl chloride with thiosemicarbazide, followed by acid-catalyzed cyclization, is a common and effective method for constructing the 2-amino-5-substituted-1,3,4-thiadiazole scaffold nih.gov.

Table 1: Potential Heterocyclic Ring Systems Derived from this compound

| Heterocycle Class | Key Precursors from this compound | General Synthetic Strategy |

| Pyrazoles | β-Diketone intermediate | Condensation with hydrazines |

| 1,2,4-Triazoles | Acyl hydrazide | Cyclization with isothiocyanates |

| 1,3,4-Oxadiazoles | N,N'-Diacylhydrazine | Cyclodehydration |

| 1,3,4-Thiadiazoles | N-Acylthiosemicarbazide | Acid-catalyzed cyclization |

Creation of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as the stereochemistry of a molecule can profoundly impact its biological activity. The cyclohexylphenylacetyl moiety can be strategically employed in asymmetric synthesis to generate chiral molecules with high stereocontrol.

Use of Chiral Auxiliaries:

A powerful strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, and can then be cleaved to afford the desired enantiomerically enriched product. Chiral auxiliaries derived from phenylacetic acid are known, and it is conceivable that this compound could be similarly employed nih.govresearchgate.net. For example, the acyl chloride can be reacted with a chiral alcohol, such as trans-2-phenyl-1-cyclohexanol, to form a chiral ester wikipedia.org. The bulky cyclohexylphenyl group, in conjunction with the chiral auxiliary, would create a highly ordered steric environment around the enolate, favoring the approach of an electrophile from one face and leading to a high degree of diastereoselectivity in alkylation or aldol (B89426) reactions. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Diastereoselective Reactions:

In cases where the substrate already contains a stereocenter, the introduction of the cyclohexylphenylacetyl group via this compound can lead to diastereoselective transformations. The steric bulk of the cyclohexylphenyl moiety can influence the facial selectivity of reactions at nearby prochiral centers, leading to the preferential formation of one diastereomer over the other. This approach is particularly relevant in the synthesis of complex natural products and their analogs.

Table 2: Potential Strategies for Chiral Synthesis Utilizing the Cyclohexylphenylacetyl Moiety

| Asymmetric Strategy | Description | Key Intermediates | Expected Outcome |

| Chiral Auxiliary Control | Temporary attachment of a chiral auxiliary to direct a stereoselective reaction. | Chiral esters or amides of (4-Cyclohexylphenyl)acetic acid. | High diastereoselectivity in alkylation or aldol reactions. |

| Substrate-Controlled Diastereoselection | The inherent chirality of the substrate directs the stereochemical outcome of the acylation. | Acylated chiral substrates. | Preferential formation of one diastereomer. |

Polyfunctionalization Strategies

In the quest for novel therapeutic agents, the ability to systematically modify a core scaffold and introduce multiple functional groups is crucial for optimizing biological activity and pharmacokinetic properties. The cyclohexylphenylacetyl moiety provides a robust platform for such polyfunctionalization strategies, allowing for the exploration of a wide chemical space. The cyclohexylphenyl group is a key feature in some selective COX-2 inhibitors, highlighting the therapeutic potential of this scaffold nih.govresearchgate.net.

Functionalization of the Aromatic Ring:

The phenyl ring of the cyclohexylphenylacetyl group is amenable to various electrophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents at specific positions on the aromatic ring. For example, nitration, halogenation, Friedel-Crafts acylation, and sulfonation can be performed to introduce nitro, halo, acyl, and sulfonic acid groups, respectively. These functional groups can then serve as handles for further synthetic transformations, such as reduction of a nitro group to an amine, or cross-coupling reactions on a halogenated derivative.

Modification of the Cyclohexyl Group:

While the cyclohexyl ring is generally less reactive than the aromatic ring, it can also be functionalized. For instance, radical halogenation can introduce a halogen atom onto the cyclohexyl ring, which can then be displaced by various nucleophiles to introduce new functional groups.

Elaboration of the Acetyl Moiety:

The acetyl group itself provides a reactive handle for further modifications. The α-carbon can be functionalized via enolate chemistry to introduce alkyl, aryl, or other functional groups. The carbonyl group can be reduced to an alcohol, which can then be further derivatized, or it can be converted to other functional groups such as amines via reductive amination.

These polyfunctionalization strategies, starting from this compound, enable the synthesis of libraries of structurally diverse compounds. This is particularly valuable in drug discovery programs, where the systematic variation of substituents on a core scaffold is a key strategy for identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The cyclohexylphenyl scaffold is considered a valuable starting point in medicinal chemistry for the development of multi-functional drugs nih.govnih.govresearchgate.net.

Lack of Specific Research Data on this compound as a Derivatization Agent for Analytical and Preparative Purposes

Extensive research into the scientific literature reveals a significant gap in documented studies specifically detailing the use of this compound as a derivatization reagent for analytical and preparative purposes. While the principles of acylation reactions for enhancing analytical detection via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-established, and various acylating agents are commonly employed, specific applications, optimized protocols, and detailed research findings concerning this compound remain unpublished.

Similarly, there is a notable absence of information regarding its use in chemo- and regioselective derivatization strategies, such as the selective acylation of polyfunctionalized substrates or for the assignment of chirality. The current body of scientific literature does not provide the specific data required to populate the detailed outline requested.

General principles of derivatization using acyl chlorides suggest that this compound could theoretically be used to introduce the (4-cyclohexylphenyl)acetyl group onto analytes containing active hydrogens (e.g., alcohols, phenols, amines, and thiols). This modification would increase the molecular weight and potentially alter the chromatographic behavior and mass spectrometric fragmentation of the parent molecules, which could be advantageous for their analysis. However, without specific experimental data, any discussion of its efficacy, reaction conditions, and analytical performance would be purely speculative.

Due to the lack of available research, it is not possible to provide detailed research findings, data tables, or specific examples for the following outlined sections:

V. Derivatization Studies of this compound for Analytical and Preparative Purposes

V. Derivatization Studies of 4 Cyclohexylphenyl Acetyl Chloride for Analytical and Preparative Purposes

Chemo- and Regioselective Derivatization Strategies

Derivatization for Chirality Assignment

Further experimental research would be required to establish the utility of (4-Cyclohexylphenyl)acetyl chloride in these applications and to generate the specific data requested.

Preparative Derivatization for Further Chemical Transformations

This compound is a highly reactive derivative of (4-Cyclohexylphenyl)acetic acid, making it an excellent starting material for the synthesis of more complex molecules. Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by various nucleophiles. This reactivity is harnessed in preparative chemistry to introduce the 4-cyclohexylphenylacetyl moiety into a range of substrates, primarily through the formation of ester and amide linkages.

The general approach first involves the synthesis of the acyl chloride from the corresponding carboxylic acid. This is typically achieved by reacting (4-Cyclohexylphenyl)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.ukresearchgate.net The resulting acyl chloride is often used immediately in subsequent reactions without extensive purification due to its moisture sensitivity.

Esterification Reactions

The reaction of this compound with alcohols or phenols leads to the formation of esters. This process, known as esterification, is a fundamental transformation in organic synthesis. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct that is formed. nih.gov

A general representation of the esterification reaction is as follows:

This compound + R-OH → (4-Cyclohexylphenyl)acetyl-OR + HCl

While specific examples detailing the esterification of this compound are not extensively documented in readily available literature, the principles of this reaction are well-established. For instance, a patented process for the synthesis of esters from a related acyl chloride, 2-(5'-p-toluyl-1'-methylpyrol)acetyl chloride, involves dissolving the acyl chloride in a non-polar solvent like hexane (B92381) and then slowly adding a solution of the desired alcohol in pyridine. google.com This mixture is typically stirred at room temperature for an extended period to ensure complete reaction. google.com The product ester can then be isolated through filtration and washing. google.com

Table 1: Representative Esterification of an Acyl Chloride for Preparative Purposes

| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Conditions | Product | Reference |

| 2-(5'-p-toluyl-1'-methylpyrol)acetyl chloride | N-(4'-hydroxyphenyl) acetamide | Hexane | Pyridine | Room temperature, 24 hours | 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methyl-pyrol)acetate | google.com |

This example serves as a reliable template for the preparative esterification of this compound with various alcohols and phenols to generate a library of ester derivatives for further synthetic exploration.

Amidation Reactions

The formation of amides from this compound is another critical derivatization strategy. Amides are prevalent in biologically active molecules and serve as stable precursors for a multitude of other functional groups. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the acyl chloride. chemguide.co.uk Similar to esterification, a base is typically employed to scavenge the generated HCl. nih.gov

The general amidation reaction can be depicted as:

This compound + R-NH₂ → (4-Cyclohexylphenyl)acetamido-R + HCl

The synthesis of N-substituted amides is a common objective in medicinal chemistry. For example, the reaction of an acyl chloride with a primary amine in the presence of a base like triethylamine is a standard procedure for forming a secondary amide. savemyexams.com

Table 2: General Protocol for Amide Formation from Acyl Chlorides

| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Conditions | Product Type | Reference |

| Acyl Chloride | Primary Amine | Dichloromethane (B109758) | Triethylamine | Room Temperature | N-substituted amide | savemyexams.com |

While a specific documented synthesis of an amide starting directly from this compound is not readily found in the searched literature, the general reactivity of acyl chlorides with amines is a well-established and reliable transformation. chemguide.co.uksavemyexams.com These reactions are typically high-yielding and proceed under mild conditions, making them ideal for the preparative synthesis of a wide array of (4-cyclohexylphenyl)acetamide derivatives. These derivatives can then be utilized as building blocks in the synthesis of more complex target molecules.

Vi. Computational and Theoretical Chemistry Studies of 4 Cyclohexylphenyl Acetyl Chloride

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules.

Geometrical optimization calculations would be employed to find the most stable (lowest energy) three-dimensional arrangement of atoms in (4-Cyclohexylphenyl)acetyl chloride. These calculations solve the Schrödinger equation for the molecule, yielding its electronic energy and the coordinates of its constituent atoms.

The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, the geometry around the acetyl chloride group is expected to be largely planar, with the carbonyl carbon being sp² hybridized. The electronic structure analysis would reveal the distribution of electron density within the molecule. The highly electronegative oxygen and chlorine atoms of the acetyl chloride group would create a significant partial positive charge on the carbonyl carbon, making it a strong electrophilic center. This high electrophilicity is a key determinant of the reactivity of acyl chlorides. libretexts.orglibretexts.org

A key feature of the electronic structure would be the interaction between the phenyl ring's π-system and the acetyl chloride moiety. While the methylene (B1212753) group (-CH₂-) between the phenyl ring and the carbonyl group disrupts direct conjugation, electronic effects of the cyclohexylphenyl group would still influence the reactivity of the acetyl chloride.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Representative Values)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.80 Å |

| C-C (acetyl) Bond Length | ~1.52 Å |

| C-C (phenyl) Bond Length | ~1.40 Å |

| C-C (cyclohexyl) Bond Length | ~1.54 Å |

| O=C-Cl Bond Angle | ~120° |

| O=C-C Bond Angle | ~125° |

| C-C-Cl Bond Angle | ~115° |

| Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups. |

The this compound molecule possesses conformational flexibility arising from the rotation around several single bonds. The most significant of these are the conformation of the cyclohexane (B81311) ring and the relative orientation of the phenyl and cyclohexyl rings.

The cyclohexane ring is well-known to adopt a chair conformation as its most stable form to minimize angular and torsional strain. youtube.com In this compound, the phenylacetyl group is attached to the cyclohexane ring. A conformational analysis would investigate the energy difference between the equatorial and axial positions of the phenylacetyl group on the cyclohexane ring. It is generally observed that bulky substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions). youtube.com Therefore, the conformer with the 4-phenylacetyl group in the equatorial position is expected to be significantly more stable.

The rotation around the C-C bond connecting the phenyl and cyclohexyl rings would also be a subject of conformational analysis. The potential energy surface would likely reveal a preferred dihedral angle that minimizes steric clashes between the hydrogen atoms on both rings.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Reactivity descriptors derived from conceptual DFT, such as the Fukui function and local softness, could be calculated to predict the most reactive sites for nucleophilic and electrophilic attack. The Fukasi function would quantitatively confirm that the carbonyl carbon is the most susceptible site for a nucleophilic attack, a characteristic feature of acyl chlorides. chemguide.co.uk

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative Values)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -8.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 7.3 |

| Note: These values are illustrative and based on typical energies for similar aromatic acetyl chlorides. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for mapping out the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates.

The reaction of this compound with a nucleophile is a classic example of nucleophilic acyl substitution. Theoretical studies on analogous systems, such as the reaction of phenylacetyl chloride with various nucleophiles, can shed light on the plausible mechanisms. koreascience.kr

Computational modeling would typically investigate two primary pathways: a concerted SN2-like mechanism and a stepwise addition-elimination mechanism involving a tetrahedral intermediate. For acyl chlorides, the addition-elimination mechanism is generally favored. libretexts.org

The calculations would involve mapping the potential energy surface of the reaction. This would start with the formation of a reactant complex, followed by the nucleophilic attack on the carbonyl carbon to form a high-energy tetrahedral intermediate. This intermediate would then collapse, expelling the chloride ion as a good leaving group, to form the product. The transition state for each step would be located and its energy calculated, providing the activation energy for the reaction. Theoretical studies on similar reactions have shown that the breakdown of the tetrahedral intermediate is often the rate-limiting step. researchgate.netrsc.org

This compound can act as an acylating agent in Friedel-Crafts reactions. Computational modeling of this reaction would provide a detailed picture of the mechanism. The first step involves the reaction of the acetyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. youtube.comorganic-chemistry.org

Theoretical calculations would model the structure and stability of this acylium ion. The subsequent steps of the electrophilic aromatic substitution on an aromatic substrate would be investigated by locating the transition state for the formation of the σ-complex (arenium ion) and the final deprotonation step to restore aromaticity. The energy profile of the entire reaction pathway would be calculated, allowing for the determination of the rate-determining step, which is typically the formation of the σ-complex.

Solvent Effects in Theoretical Reaction Modeling

The solvent environment can significantly influence the kinetics and thermodynamics of chemical reactions involving this compound. Theoretical models are employed to understand and quantify these effects, which can range from nonspecific electrostatic interactions to specific hydrogen bonding.

Reactions of acyl chlorides, such as solvolysis, are known to proceed through mechanisms that are sensitive to the polarity and nucleophilicity of the solvent. rsc.org Computational studies on similar acyl chlorides have highlighted the importance of both implicit and explicit solvent models in accurately predicting reaction pathways and transition state energies. rsc.orgnih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, the large nonpolar cyclohexyl and phenyl groups would be well-described by such a model in nonpolar solvents. However, the reactive acetyl chloride group would experience more specific interactions in polar or protic solvents.

Explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation, can provide a more detailed picture of specific interactions like hydrogen bonding between the solvent and the carbonyl oxygen or the chlorine atom of the acetyl chloride group. rsc.org Hybrid models, which combine a few explicit solvent molecules with an implicit continuum, often provide a balance between accuracy and computational cost. rsc.org These models are particularly useful for studying reactions where a solvent molecule directly participates in the reaction mechanism, for instance, as a nucleophile or a proton shuttle. rsc.org

For the hydrolysis of this compound, theoretical modeling could elucidate the role of water molecules, not just as the bulk solvent, but as catalysts or co-reactants in the transition state. The table below illustrates a hypothetical comparison of activation energies for a reaction of this compound calculated in different solvent models.

Table 1: Illustrative Calculated Activation Energies for a Reaction of this compound in Various Solvent Models.

| Solvent Model | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase (Vacuum) | 1 | 25.0 |

| Hexane (B92381) (Implicit) | 1.9 | 23.5 |

| Dichloromethane (B109758) (Implicit) | 9.1 | 20.1 |

| Water (Implicit) | 78.4 | 18.2 |

| Water (Hybrid: 1 explicit H₂O + Implicit) | 78.4 | 15.8 |

Note: The data in this table is illustrative and based on general principles of solvent effects on acyl chloride reactivity. It does not represent experimentally verified values for this compound.

Advanced Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as vibrational and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the structural elucidation and conformational analysis of molecules like this compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations, typically using Density Functional Theory (DFT), can predict the frequencies and intensities of these vibrations, providing a theoretical spectrum that can be compared with experimental data.

For a molecule with the complexity of this compound, with its multiple rotational degrees of freedom, several conformers may exist. Computational studies on the structurally similar phenylacetyl chloride have shown that different conformers can have distinct vibrational spectra. researchgate.net By calculating the vibrational frequencies for different possible conformations of this compound, it is possible to identify the most stable conformer and to assign the observed spectral bands to specific vibrational modes.

A typical computational approach involves geometry optimization of the molecule followed by a frequency calculation. The results provide a set of vibrational modes, their corresponding frequencies (usually in cm⁻¹), and their IR and Raman intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

The table below presents a hypothetical set of calculated and scaled vibrational frequencies for some key functional groups in this compound, based on typical values for similar compounds.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=O stretch (acyl chloride) | 1850 | 1795 |

| C-Cl stretch (acyl chloride) | 750 | 720 |

| Phenyl ring C-C stretch | 1620 | 1585 |

| Cyclohexyl C-H stretch | 2980 | 2925 |

Note: This data is illustrative and based on characteristic vibrational frequencies for the respective functional groups. It is not derived from a specific calculation on this compound.

NMR spectroscopy is a cornerstone of chemical structure determination. The prediction of NMR chemical shifts (δ) through computational methods has become a routine and powerful tool for confirming or revising proposed structures. nih.gov DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven to be effective in predicting both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predictions depends on several factors, including the choice of the DFT functional, the basis set, and the treatment of solvent effects. nih.gov

For this compound, computational prediction of NMR chemical shifts can help in the unambiguous assignment of the numerous signals in both the aromatic and aliphatic regions of the spectrum. This is particularly valuable for distinguishing between the different protons and carbons of the cyclohexyl ring and the substituted phenyl ring.

The following table provides an example of how predicted NMR chemical shifts might compare to hypothetical experimental values for this compound.

Table 3: Illustrative Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |

| C=O (carbonyl) | 170.5 | 169.8 |

| C1' (ipso-phenyl, attached to C=O) | 135.2 | 134.5 |

| C4' (para-phenyl, attached to cyclohexyl) | 148.0 | 147.2 |

| C1'' (ipso-cyclohexyl) | 44.8 | 44.1 |

| C4'' (para-cyclohexyl) | 27.1 | 26.5 |

Note: The data in this table is for illustrative purposes and based on typical chemical shift ranges and prediction accuracies. It does not represent actual calculated or experimental data for this compound.

Vii. Advanced Analytical Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For (4-Cyclohexylphenyl)acetyl chloride, these techniques are crucial for confirming the presence of the characteristic acyl chloride group and the cyclohexyl and phenyl moieties.

In FT-IR spectroscopy, the most prominent absorption band for an acyl chloride is the carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1810–1775 cm⁻¹. This high-frequency absorption is characteristic of the high reactivity of the acyl chloride functional group. Another key vibration is the C-Cl stretch, which typically appears in the 730–550 cm⁻¹ region. This band may be split due to conformational isomers.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman spectra, the non-polar bonds of the cyclohexyl and phenyl rings often produce strong Raman signals. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations typically appear in the 1600–1450 cm⁻¹ region.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted FT-IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Notes |

| C=O (Acyl Chloride) | 1810–1775 (strong) | 1810–1775 (moderate) | The high frequency is characteristic of the electron-withdrawing nature of the chlorine atom. |

| C-Cl (Acyl Chloride) | 730–550 (moderate to strong) | 730–550 (strong) | May show multiple peaks due to different conformations. |

| Aromatic C-H | ~3100–3000 (moderate) | ~3100–3000 (strong) | Stretching vibrations. |

| Aromatic C=C | ~1600, ~1585, ~1500, ~1450 | ~1600, ~1585, ~1500, ~1450 | Ring stretching vibrations. |

| Aliphatic C-H | ~2960–2850 (strong) | ~2960–2850 (strong) | Stretching vibrations of the cyclohexyl and methylene (B1212753) groups. |

| CH₂ | ~1465 (moderate) | ~1465 (moderate) | Bending (scissoring) vibrations of the methylene and cyclohexyl groups. |

Note: The predicted values are based on established group frequencies and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the precise connectivity of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The protons on the aromatic ring are expected to appear as doublets in the downfield region (typically δ 7.0–8.0 ppm). The benzylic protons of the acetyl group will likely resonate as a singlet around δ 4.0–4.5 ppm. The protons of the cyclohexyl group will produce a complex multiplet in the upfield region (typically δ 1.2–2.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the acyl chloride is highly deshielded and is expected to appear in the range of δ 165–175 ppm. The aromatic carbons will resonate between δ 125–150 ppm, and the carbons of the cyclohexyl and methylene groups will be found in the upfield region (δ 20–45 ppm).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between adjacent protons, for instance, within the cyclohexyl ring and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. An HMBC spectrum would reveal long-range correlations between protons and carbons (2-3 bonds away), which is critical for connecting the acetyl group to the phenyl ring and the phenyl ring to the cyclohexyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| Carbonyl (C=O) | - | ~170 | - |

| Methylene (-CH₂-) | ~4.1 | ~50 | s |

| Aromatic C-H (ortho to CH₂COCl) | ~7.3 | ~130 | d |

| Aromatic C-H (ortho to cyclohexyl) | ~7.2 | ~128 | d |

| Aromatic C (ipso, attached to CH₂COCl) | - | ~135 | - |

| Aromatic C (ipso, attached to cyclohexyl) | - | ~148 | - |

| Cyclohexyl C-H (methine) | ~2.5 | ~44 | m |

| Cyclohexyl C-H (methylene) | ~1.2-1.9 | ~26-34 | m |

Note: Predicted chemical shifts are estimates based on data from structurally similar compounds like phenylacetyl chloride and 4-substituted cyclohexylbenzenes. Coupling constants (J) for aromatic protons are typically in the range of 7-9 Hz.

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound (C₁₄H₁₇ClO).

Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) and several characteristic fragment ions. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected ions, providing greater structural detail.

A key fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form an acylium ion ([M-Cl]⁺). For this compound, this would result in a prominent peak. Further fragmentation could involve the loss of carbon monoxide from the acylium ion. Another characteristic fragmentation would be the cleavage of the bond between the methylene group and the phenyl ring, leading to the formation of a tropylium-like ion or a cyclohexylphenyl cation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

| [C₁₄H₁₇ClO]⁺˙ (M⁺˙) | 236/238 | Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| [C₁₄H₁₇O]⁺ | 201 | Loss of •Cl from the molecular ion |

| [C₁₃H₁₇]⁺ | 173 | Loss of CO from the acylium ion |

| [C₁₂H₁₅]⁺ | 159 | Fragmentation of the cyclohexylphenyl moiety |

| [C₇H₇]⁺ | 91 | Tropylium ion from cleavage of the benzyl (B1604629) group |

Note: The m/z values are based on the most abundant isotopes. The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of this compound, a three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. This technique would also elucidate the conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the phenyl ring.

Furthermore, X-ray crystallography would reveal details about the intermolecular interactions in the solid state, such as C-H···O or C-H···π interactions, which govern the crystal packing. While no published crystal structure for this compound is currently available, this technique would be the gold standard for its solid-state characterization should a suitable single crystal be obtained.

Table 4: Expected Information from X-ray Crystallography of this compound

| Parameter | Expected Information |

| Crystal System and Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions of the repeating unit of the crystal. |

| Bond Lengths | Precise measurements of all covalent bonds (e.g., C=O, C-Cl, C-C). |

| Bond Angles | Accurate values for the angles between bonds. |

| Torsional Angles | Defines the conformation of the molecule, including the orientation of the cyclohexyl ring relative to the phenyl ring. |

| Intermolecular Interactions | Identifies non-covalent interactions that stabilize the crystal packing. |

Chromatographic Methods (GC, HPLC) for Purity and Mixture Analysis

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to GC analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would likely provide good separation from impurities. A flame ionization detector (FID) would offer excellent sensitivity. However, acyl chlorides can be reactive, and derivatization to a more stable ester (e.g., by reaction with methanol (B129727) or ethanol) prior to GC analysis is a common strategy to improve peak shape and reproducibility. chromforum.orgjapsonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, would be a suitable starting point. An ultraviolet (UV) detector would be effective for detection, as the phenyl ring is a strong chromophore. HPLC is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or high boiling points of the components. Indirect HPLC methods, involving derivatization to form diastereomers, can also be employed for enantioseparation if chiral purity is a concern. nih.gov

Table 5: Suggested Starting Conditions for Chromatographic Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Notes |

| GC | DB-5 (30 m x 0.25 mm x 0.25 µm) | Helium | FID | Temperature programming would be necessary. Derivatization to the methyl or ethyl ester may be beneficial. |

| HPLC | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV (e.g., at 220 nm) | Isocratic or gradient elution can be optimized for separation. |

Ix. Catalytic Strategies in the Synthesis and Reactions of 4 Cyclohexylphenyl Acetyl Chloride

Lewis Acid Catalysis in Acylation and Related Transformations

Lewis acid catalysis is fundamental to the synthesis of the precursors of (4-Cyclohexylphenyl)acetyl chloride, primarily through the Friedel-Crafts acylation reaction. masterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring. organic-chemistry.org

The traditional and most common method for synthesizing the ketone precursor to this compound is the Friedel-Crafts acylation of cyclohexylbenzene (B7769038) with an acylating agent like acetyl chloride or acetic anhydride (B1165640), using a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk

The mechanism involves the activation of the acyl chloride by AlCl₃ to form a highly electrophilic acylium ion. libretexts.orgyoutube.com The benzene (B151609) ring of cyclohexylbenzene then attacks this electrophile. The cyclohexyl group is an ortho-, para-director, leading to a mixture of isomers, with the para-isomer (4-cyclohexylacetophenone) being the major product due to reduced steric hindrance.

Reaction Scheme: Friedel-Crafts Acylation of Cyclohexylbenzene

Cyclohexylbenzene + Acetyl Chloride --(AlCl₃)--> 4-Cyclohexylacetophenone + 2-Cyclohexylacetophenone + HCl

Other metal halides such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also catalyze this transformation, though AlCl₃ is most frequently used. researchgate.netajptr.com A major drawback of this method is the requirement for more than a stoichiometric amount of the catalyst because AlCl₃ complexes with the product ketone, rendering it inactive. masterorganicchemistry.comorganic-chemistry.org This leads to significant chemical waste and often complicates product purification.

Table 1: Conventional Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Substrate | Key Features |

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Cyclohexylbenzene | High reactivity; requires stoichiometric amounts; generates significant waste. masterorganicchemistry.comchemguide.co.uk |

| Ferric Chloride (FeCl₃) | Acetyl Chloride | Aromatics | Alternative to AlCl₃, sometimes milder. researchgate.net |

| Zinc Chloride (ZnCl₂) | Acetic Acid | Phenols | Used in Nencki reaction for acylating phenols. ajptr.com |

To address the environmental and practical issues of traditional Lewis acids, significant research has focused on developing heterogeneous solid acid catalysts. chemijournal.comresearchgate.net These catalysts are easily separable from the reaction mixture, reusable, generally less corrosive, and reduce waste streams. researchgate.net

Various solid acids have been explored for Friedel-Crafts acylation, including:

Zeolites: These microporous aluminosilicates, such as H-Beta and H-ZSM-5, offer shape selectivity and strong acid sites. researchgate.netresearchgate.net Their well-defined pore structures can favor the formation of the para-isomer, enhancing the regioselectivity of the acylation of substituted benzenes like cyclohexylbenzene.

Metal Oxides: Acidic metal oxides, sometimes supported on materials like silica (B1680970) or alumina, can effectively catalyze acylation reactions. researchgate.net